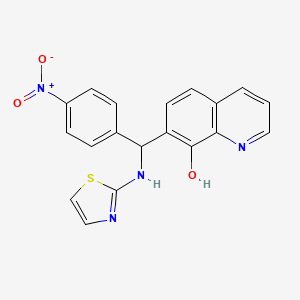

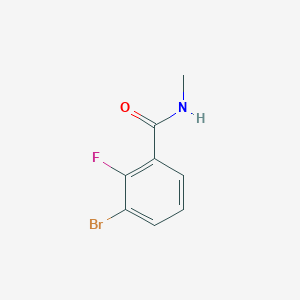

3-bromo-2-fluoro-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

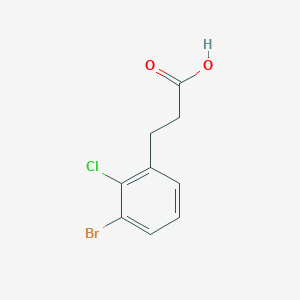

“3-bromo-2-fluoro-N-methylbenzamide” is a chemical compound with the molecular formula C8H7BrFNO . It is an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Synthesis Analysis

The synthesis of “3-bromo-2-fluoro-N-methylbenzamide” involves the reaction of Methylamine hydrochloride and 4-Bromo-2-fluorobenzoic acid . The reaction mixture is then hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the intermediate methylamide as a white solid in quantitative yield .Molecular Structure Analysis

The molecular structure of “3-bromo-2-fluoro-N-methylbenzamide” is represented by the InChI code: 1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) and the InChI key is BAJCFNRLEJHPTQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-2-fluoro-N-methylbenzamide” include a melting point of 125.0 to 129.0 °C, a predicted boiling point of 284.8±30.0 °C, and a predicted density of 1.545±0.06 g/cm3 . It is a solid at room temperature and is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen

Fluorination Techniques

A study by Groendyke, AbuSalim, and Cook (2016) presents a method for the amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This technique demonstrates broad substrate scope and functional group tolerance, suggesting potential applications in the synthesis of fluorinated analogs, including compounds like "3-bromo-2-fluoro-N-methylbenzamide" for various research applications Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination.

Assembly of Organic Molecules

Li, Wang, Zhang, Jiang, and Ma (2009) developed a CuI/l-proline-catalyzed coupling process that allows for the assembly of substituted 3-methyleneisoindolin-1-ones from 2-bromobenzamides and terminal alkynes. The ability to vary N-substituents and the aromatic ring demonstrates the method's versatility in synthesizing complex organic molecules, potentially including derivatives of "3-bromo-2-fluoro-N-methylbenzamide" Assembly of substituted 3-methyleneisoindolin-1-ones via a CuI/l-proline-catalyzed domino reaction process of 2-bromobenzamides and terminal alkynes.

Structural Analysis

The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including a compound closely related to "3-bromo-2-fluoro-N-methylbenzamide," were studied by Suchetan, Suresha, Naveen, and Lokanath (2016). These analyses reveal how substituents like bromo and fluoro influence the molecular conformation, which is crucial for designing materials with specific physical and chemical properties Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide.

Photocatalytic Applications

Torimoto, Ito, Kuwabata, and Yoneyama (1996) investigated the photodecomposition of propyzamide, a compound structurally distinct but relevant in the context of photocatalytic degradation studies. Their findings on the enhanced rate of mineralization and reduced concentration of solution-phase intermediates could inform the degradation processes of similar compounds, potentially including "3-bromo-2-fluoro-N-methylbenzamide," under specific environmental conditions Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide.

Wirkmechanismus

Target of Action

3-Bromo-2-Fluoro-N-Methylbenzamide is a potent inhibitor of PDE10A , a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue . PDE10A plays a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.

Mode of Action

The compound interacts with its target, PDE10A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. The elevated levels of cyclic nucleotides can then modulate the activity of various downstream effector proteins.

Biochemical Pathways

The primary biochemical pathway affected by 3-Bromo-2-Fluoro-N-Methylbenzamide is the cyclic nucleotide signaling pathway . By inhibiting PDE10A, the compound prevents the hydrolysis of cyclic nucleotides, leading to their accumulation within the cell. This can result in the activation or inhibition of various downstream signaling pathways, depending on the specific cellular context.

Result of Action

The molecular and cellular effects of 3-Bromo-2-Fluoro-N-Methylbenzamide’s action are largely dependent on the specific cellular context. By increasing intracellular cyclic nucleotide levels, the compound can potentially modulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .

Eigenschaften

IUPAC Name |

3-bromo-2-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXAOHLIEYXXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2930150.png)

![Methyl 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2930154.png)

![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one](/img/structure/B2930157.png)

![Sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2930158.png)

![2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2930159.png)

![2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide](/img/structure/B2930162.png)

![4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)

![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)